molecular formula C20H20O4 B1675287 Licarin B CAS No. 51020-87-2

Licarin B

Cat. No. B1675287
CAS RN: 51020-87-2
M. Wt: 324.4 g/mol
InChI Key: DMMQXURQRMNSBM-YZAYTREXSA-N
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Description

Licarin B is a secondary metabolite found in many plant species, including Myristica fragrans . It belongs to the class of neolignans and has a dihydrobenzofuran nucleus derived from phenylpropanoids . Licarin B is known for its multi-functional biological properties and has shown potential in studying cancer .


Synthesis Analysis

Licarin B can be obtained through organic synthesis and biosynthetic methodologies . It is derived from phenylpropanoids and can be used as a starting compound in the semi-synthetic synthesis of analogues .


Molecular Structure Analysis

The molecular formula of Licarin B is C20H20O4 . It has a molecular weight of 324.370 Da . The structure of Licarin B includes a dihydrobenzofuran nucleus .


Chemical Reactions Analysis

Licarin B is known to interact with various biological targets. For instance, it acts as a partial PPARγ receptor agonist . It also improves insulin sensitivity by regulating the expression and translocation of GLUT4 via the IRS-1/PI3K/AKT pathway .


Physical And Chemical Properties Analysis

Licarin B has a molecular weight of 324.3704 . More specific physical and chemical properties may be found in the Certificate of Analysis provided by the manufacturer .

Scientific Research Applications

Metabolic Disorders

Licarin B, a neolignan from Myristica fragrans, has been studied for its effects on metabolic pathways, particularly in improving insulin sensitivity. It acts on the PPARγ receptor and enhances the activity of GLUT4, which is crucial in the IRS-1/PI3K/AKT pathway within adipocytes . This suggests potential applications in treating conditions like insulin resistance and diabetes.

Pharmacology

In pharmacological research, Licarin B’s role as a partial PPARγ agonist opens avenues for developing new drugs for metabolic syndromes . Its ability to modulate gene expression related to lipid and glucose metabolism can be leveraged to create treatments that target these fundamental metabolic processes.

Biochemistry

Licarin B’s interaction with cellular signaling pathways is significant in biochemistry research. Understanding its molecular mechanism, such as the activation of PPARγ and subsequent effects on GLUT4 and adiponectin secretion, provides insights into cellular metabolism and the development of therapeutic agents .

Agriculture

While direct applications in agriculture are not well-documented, the biological activities of Licarin B, such as antimicrobial properties, could be explored for plant protection or as a natural pesticide alternative. Its role in metabolic regulation might also influence plant growth and stress responses .

Environmental Science

The study of Licarin B in environmental science could focus on its natural occurrence and the ecological role it plays. As a secondary metabolite in plants, it may have a role in plant-environment interactions, which could be relevant for understanding ecosystems and biodiversity .

Material Science

Licarin B’s potential in material science lies in its chemical structure, which could be used as a starting point for synthesizing new compounds with specific properties. Its neolignan framework might inspire the development of novel materials with biological activity .

Food Industry

Licarin B’s source, Myristica fragrans, is known for its culinary uses. Research into Licarin B could explore its impact on food preservation, flavoring, or nutritional enhancement, given its bioactive properties .

Cosmetic Industry

The cosmetic industry could benefit from Licarin B’s properties by incorporating it into products for skin health, leveraging its potential effects on cellular metabolism and possibly its antioxidant activity .

Safety And Hazards

The safety data sheet for Licarin B provides information on its hazards . It is recommended for research and development use only, under the supervision of a technically qualified individual .

Future Directions

Licarin B has shown promising potential in various areas of research, particularly in the treatment of insulin resistance and associated complications through its partial PPARγ activity . Its multi-functional biological properties suggest that it could be a promising prototype for the development of new medicinal drugs .

properties

IUPAC Name

5-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMQXURQRMNSBM-YZAYTREXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317642
Record name (-)-Licarin-B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licarin B

CAS RN

51020-87-2
Record name (-)-Licarin-B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51020-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licarin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Licarin-B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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